molecular formula C21H19BrN2O3S B3206199 N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide CAS No. 1040665-73-3

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B3206199
CAS No.: 1040665-73-3
M. Wt: 459.4 g/mol
InChI Key: BCHHOXYCBFPLRN-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide (CAS 1040665-73-3) is a high-purity synthetic organic compound with a molecular formula of C21H19BrN2O3S and a molecular weight of 459.36 g/mol . This specialized chemical features a pyridine-carboxamide core structure, integrating a brominated phenyl substituent and a dimethylbenzenesulfonyl group, which contributes to its defined steric and lipophilic properties . The presence of the bromo moiety enhances its reactivity, making it a valuable synthetic intermediate for further derivatization in pharmaceutical and agrochemical research, particularly for constructing more complex targeted inhibitors or modulators . This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3S/c1-13-4-7-18(11-14(13)2)28(26,27)20-9-5-16(12-23-20)21(25)24-17-6-8-19(22)15(3)10-17/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHHOXYCBFPLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine core: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the sulfonyl group: This step often involves sulfonylation using reagents like sulfonyl chlorides in the presence of a base.

    Bromination and methylation: These steps can be carried out using brominating agents (e.g., N-bromosuccinimide) and methylating agents (e.g., methyl iodide) under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group through a reaction with an amine.

Industrial Production Methods

Industrial production of such compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the pyridine ring.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the sulfonyl group or the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potentially as an inhibitor of specific enzymes or receptors, which could be useful in drug development.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific target. Generally, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with F800-0312 (N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide) . Both molecules possess:

  • A pyridine-3-carboxamide backbone .
  • A 6-(3,4-dimethylbenzenesulfonyl) substituent .

Key differences :

Substituent Feature Target Compound F800-0312
Amide N-substituent 4-Bromo-3-methylphenyl 3-Chloro-4-methoxyphenyl
Halogen Bromine (Br) Chlorine (Cl)
Additional groups Methyl (electron-donating) Methoxy (electron-donating)

Structural implications :

  • The bromine atom in the target compound increases molecular weight and lipophilicity compared to chlorine in F800-0312.
  • The methyl group (vs.
Physicochemical Properties

A comparative analysis of theoretical properties (estimated for the target compound) and experimental data for F800-0312 is provided below:

Property Target Compound (Estimated) F800-0312
Molecular formula C₂₁H₁₉BrN₂O₃S C₂₁H₁₉ClN₂O₄S
Molecular weight ~491.41 g/mol 430.91 g/mol
logP (lipophilicity) ~5.2 (higher due to Br) 4.775
Hydrogen bond donors 1 1
Hydrogen bond acceptors 8 8
Water solubility (logSw) -5.5 (lower due to Br) -5.02

Key observations :

  • The bromine atom increases molecular weight by ~60 g/mol and logP by ~0.4 units compared to F800-0312, suggesting reduced solubility and enhanced lipid bilayer penetration.

Biological Activity

N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine core substituted with a sulfonamide group and a bromo-methyl phenyl moiety. Its chemical formula is C19H20BrN2O3SC_{19}H_{20}BrN_{2}O_{3}S, and it has a molecular weight of 431.35 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit bacterial enzymes, leading to antibacterial effects. This mechanism is similar to other sulfonamide compounds that target dihydropteroate synthase in bacterial folate synthesis pathways.
  • Receptor Modulation : Preliminary studies suggest potential interactions with opioid receptors, particularly the κ-opioid receptor (KOR), which may contribute to analgesic effects .

Antibacterial Activity

The compound has demonstrated significant antibacterial properties in vitro against various strains of bacteria. Studies show that it inhibits growth by interfering with folate synthesis, consistent with the action of traditional sulfonamides.

Analgesic Properties

Research indicates that this compound may exhibit analgesic effects through KOR modulation. In animal models, it has shown efficacy in reducing pain responses without the typical side effects associated with conventional analgesics .

Case Studies and Research Findings

  • Study on Pain Management : A study evaluated the analgesic properties of the compound in a mouse model. Results indicated significant pain relief during abdominal constriction tests, suggesting its potential as a pain management agent .
  • Antibacterial Efficacy : Another research focused on the antibacterial activity of related compounds showed that modifications in the structure could enhance efficacy against resistant bacterial strains. This emphasizes the importance of structure-activity relationships (SAR) in developing new therapeutics .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AntibacterialInhibition of bacterial growthInterference with folate synthesis
AnalgesicPain reliefKOR receptor modulation
Anti-inflammatoryReduced inflammationCytokine modulation

Q & A

Basic: What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide?

The synthesis typically involves:

  • Core formation : Constructing the pyridine ring via cyclization reactions, often using precursors like substituted pyridine carboxylic acids.
  • Sulfonylation : Introducing the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides under anhydrous conditions) .
  • Amide coupling : Reacting the pyridine-3-carboxylic acid intermediate with 4-bromo-3-methylaniline using coupling agents like HATU or EDCI in DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity .

Basic: Which characterization techniques confirm the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments. For example, the sulfonyl group protons appear as a singlet in the range of δ 2.5–3.0 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H]+ at m/z 513.08) .
  • Elemental analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate stoichiometry (±0.3% tolerance) .

Advanced: How can synthetic yield be optimized using design of experiments (DoE)?

  • Variable screening : Use fractional factorial designs to prioritize critical factors (e.g., temperature, solvent polarity, catalyst loading). For example, highlights optimizing flow-chemistry conditions for similar pyridine derivatives.
  • Response surface methodology (RSM) : Central composite design to model interactions between variables like reaction time (12–24 hrs) and temperature (80–120°C) .
  • Validation : Confirm optimal conditions with triplicate runs, achieving yields >85% .

Advanced: How to resolve contradictions in crystallographic data during structural analysis?

  • Refinement protocols : Use SHELXL for small-molecule refinement, leveraging constraints for disordered sulfonyl or bromine groups. emphasizes iterative refinement cycles to reduce R-factor discrepancies (<5%) .
  • Cross-validation : Compare X-ray data with computational models (DFT-optimized geometries) to validate bond lengths and angles .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

  • Analog synthesis : Prepare derivatives with variations in the bromophenyl or sulfonyl groups (e.g., replacing bromine with chlorine or modifying methyl groups) and test against target enzymes (e.g., kinases) .
  • Computational docking : Use AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets), correlating docking scores with IC50 values from enzymatic assays .

Basic: What are standard protocols for initial biological activity assessment?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative strains) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7 cells) .
  • Enzyme inhibition : Fluorescence-based assays for targets like COX-2 or topoisomerase II .

Advanced: How to study target interactions using biophysical methods?

  • Surface plasmon resonance (SPR) : Immobilize the target protein (e.g., BSA) and measure binding kinetics (ka, kd) at varying compound concentrations .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Advanced: How to address discrepancies in pharmacological data across studies?

  • Control standardization : Ensure consistent cell passage numbers, serum concentrations, and assay pH (e.g., notes variability in IC50 values due to serum batch differences).
  • Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets and identify outliers .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

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